Guanabenz
Description
Guanabenz (C₈H₈Cl₂N₄) is a centrally acting α2-adrenoceptor agonist approved by the FDA for hypertension management . It reduces blood pressure by inhibiting sympathetic outflow from the central nervous system, similar to clonidine . Beyond its antihypertensive effects, this compound exhibits cytoprotective, anti-inflammatory, and metabolic regulatory properties. It modulates the integrated stress response (ISR) by targeting the PERK-eIF2α pathway and GADD34/PP1c complexes, which are critical in endoplasmic reticulum (ER) stress resolution . This compound also demonstrates efficacy in preclinical models of neurodegenerative diseases, autoimmune disorders (e.g., systemic lupus erythematosus), and obesity . Its pharmacokinetic profile includes rapid absorption, high brain permeability (brain-to-plasma ratio: 3.9), and a terminal half-life of ~83 minutes in mice .
Structure
2D Structure
Properties
IUPAC Name |
2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVGELJXXEGPV-YIXHJXPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23256-50-0 (monoacetate) | |
| Record name | Guanabenz [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60329-03-5, 5051-62-7 | |
| Record name | Hydrazinecarboximidamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60329-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanabenz [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | guanabenz | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Guanabenz | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GUANABENZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGD30112WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent Effects
Polar protic solvents like ethanol favor Schiff base formation by stabilizing the transition state through hydrogen bonding. Nonpolar solvents (e.g., dichloromethane) result in incomplete conversion due to poor aminoguanidine solubility.
Temperature Control
Elevated temperatures (>40°C) promote side products, including E/Z isomers of this compound. Kinetic studies suggest that maintaining temperatures below 30°C minimizes isomerization, ensuring a homogeneous product.
Stoichiometric Ratios
A 1:1 molar ratio of 2,6-dichlorobenzaldehyde to aminoguanidine is critical. Excess aldehyde leads to diimine byproducts, while excess aminoguanidine remains unreacted due to poor solubility.
Isolation and Purification Techniques
Crystallization
This compound’s low solubility in cold ethanol (<1 mg/mL at 4°C) enables efficient crystallization. Slow cooling of saturated ethanolic solutions yields needle-like crystals suitable for X-ray diffraction.
Chromatographic Methods
Flash chromatography on silica gel (eluent: ethyl acetate/methanol, 9:1) resolves residual impurities, particularly unreacted aldehyde.
Characterization of this compound
Spectroscopic Analysis
X-Ray Diffraction (XRD)
Single-crystal XRD reveals two polymorphs:
Thermal Analysis
Differential scanning calorimetry (DSC) shows melting points of 216°C (Form I) and 208°C (Form II), confirming thermodynamic stability of the E-isomer.
Geometrical Isomerism and Polymorphism
This compound exhibits E/Z isomerism due to restricted rotation around the C=N bond. Quantum chemical calculations (B3LYP/6-31G*) indicate the E-isomer is 2.13 kcal/mol more stable than the Z-isomer. However, dimerization energies favor the Z-isomer in crystalline states, explaining the coexistence of both forms.
Table 1: Comparative Properties of this compound Polymorphs
| Property | Form I (E-isomer) | Form II (Z-isomer) |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Hydrogen Bonds | N–H···N (2.89 Å) | N–H···Cl (3.12 Å) |
| π-Stacking Distance | 3.80 Å | 3.65 Å |
| Thermodynamic Stability | Higher | Lower |
Industrial-Scale Production Considerations
Process Intensification
Continuous flow reactors enhance reaction reproducibility by maintaining precise stoichiometric and temperature control, reducing batch-to-batch variability.
Green Chemistry Metrics
Synthesis of this compound Derivatives
While beyond the scope of this report, this compound derivatives (e.g., 6-aminophenanthridine conjugates) are synthesized via Mitsunobu reactions, introducing spacers like ε-aminocaproylaminopentanol. These derivatives retain biological activity while improving solubility.
Quality Control and Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Chemical Reactions Analysis
Metabolic Hydroxylation
Guanabenz undergoes extensive hepatic first-pass metabolism, primarily via hydroxylation. The major metabolite is (E)-p-hydroxythis compound, formed through aromatic hydroxylation at the para position of the benzene ring. A minor metabolite, guanoxabenz (2-[(E)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine), is produced via hydroxylation of the guanidine group .
Key Data:
| Reaction Type | Metabolite | Excretion (%) | Biological Activity | Source |
|---|---|---|---|---|
| Aromatic hydroxylation | (E)-p-hydroxythis compound | >99% | Inactive | |
| Guanidine hydroxylation | Guanoxabenz | Trace | Retains partial antiprion activity |
Less than 1% of the parent drug is excreted unchanged, highlighting the dominance of metabolic pathways .
Structural Modifications for Enhanced Selectivity
To eliminate α2-adrenergic receptor agonism (linked to hypotension), derivatives were synthesized by altering:
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Chlorine positions on the benzene ring.
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Guanidine group substituents.
Derivatives and Activity:
| Derivative | Structural Change | α2-Adrenergic Activity | Antiprion Activity | PFAR Inhibition | Source |
|---|---|---|---|---|---|
| 6 | Chlorines at positions 3 and 5 | None | Retained | Yes | |
| 7 | Guanidine replaced with carbamate | None | Retained | Yes |
Both derivatives inhibit the ribosome’s protein folding activity (PFAR), a mechanism implicated in prion propagation .
Geometric Isomerization
This compound exists as E (trans) and Z (cis) isomers. Z-GA , a minor metabolite, lacks antihypertensive effects but retains ER stress modulation and hepatoprotective properties .
Isomerization Dynamics:
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Photochemical interconversion : UV/visible light induces E → Z isomerization.
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Plasma stability : Minimal interconversion (0.8% E → Z; 2% Z → E) .
Pharmacological Impact:
| Isomer | α2-Adrenergic Activity | ER Stress Modulation | Hepatoprotection |
|---|---|---|---|
| E-GA | High | Moderate | Limited |
| Z-GA | None | High | Significant |
Z-GA mitigates acetaminophen-induced liver injury by reducing oxidative and ER stress .
Degradation Under Stress Conditions
This compound degrades under acidic hydrolysis and photolytic exposure :
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Photodegradation : Produces E- and Z-isomers, with potential generation of oxidative byproducts .
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Thermal stability : Limited data, but decomposition occurs above 200°C .
Protein Binding and Excretion
Scientific Research Applications
Amyotrophic Lateral Sclerosis (ALS)
Guanabenz has been investigated for its therapeutic potential in ALS, a progressive neurodegenerative disease characterized by motor neuron degeneration. A multicenter study highlighted its ability to ameliorate disease progression in G93A mtSOD1 transgenic mice models. The treatment resulted in delayed onset of symptoms and prolonged survival, attributed to reduced accumulation of misfolded proteins and enhanced UPR signaling .
Key Findings:
- Model Used: G93A mtSOD1 transgenic mice.
- Outcome: Significant delay in disease onset and improved survival rates.
- Mechanism: Enhanced phosphorylation of eIF2α and reduced protein aggregation.
Vanishing White Matter Disease (VWM)
In another study focusing on VWM, this compound demonstrated improvements in clinical signs and neuropathological hallmarks. The treatment not only modified the integrated stress response (ISR) but also showed potential as a viable treatment option for this rare genetic disorder .
Key Findings:
- Model Used: VWM mice.
- Outcome: Improved clinical signs and neuropathological features.
- Mechanism: Modulation of ISR, although specific pathways require further elucidation.
Drug Repurposing Potential
The concept of drug repurposing is gaining traction as a strategy to expedite therapeutic solutions for rare diseases. This compound's established safety profile and its novel mechanisms make it an attractive candidate for repurposing efforts aimed at treating conditions like ALS and VWM . The ProMISe trial exemplified this approach, confirming the drug's efficacy in specific populations while generating insights that could inform future research directions .
Summary of Research Findings
| Study Focus | Model Used | Key Outcomes | Mechanism |
|---|---|---|---|
| ALS | G93A mtSOD1 transgenic mice | Delayed disease onset, prolonged survival | Enhanced eIF2α phosphorylation |
| VWM | VWM mice | Improved clinical signs and neuropathology | Modulation of ISR |
| Drug Repurposing | Various | Validated safety profile; new therapeutic avenues | UPR enhancement |
Mechanism of Action
Guanabenz exerts its antihypertensive effects by stimulating alpha-2 adrenergic receptors in the central nervous system. This stimulation leads to a decrease in sympathetic outflow to the heart, kidneys, and peripheral vasculature, resulting in lowered systolic and diastolic blood pressure. Additionally, this compound reduces peripheral vascular resistance and slightly slows the pulse rate .
Comparison with Similar Compounds
Clinical and Preclinical Implications
Biological Activity
Guanabenz, an alpha-2 adrenergic receptor agonist primarily used as an antihypertensive medication, has garnered attention for its diverse biological activities beyond its original therapeutic use. Recent studies have explored its potential in various medical fields, including neurodegenerative diseases, parasitic infections, and metabolic disorders. This article provides a detailed overview of the biological activity of this compound, supported by case studies and research findings.
This compound acts primarily through the activation of alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow and a reduction in blood pressure. However, its biological effects extend to several mechanisms:
- Modulation of the Unfolded Protein Response (UPR) : this compound has been shown to reduce endoplasmic reticulum (ER) stress and modulate UPR pathways, which are implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .
- Antiparasitic Activity : The compound exhibits significant antiparasitic effects against Toxoplasma gondii, showing the ability to reduce brain cysts and protect against lethal doses in mouse models .
- Neuroprotective Effects : In models of neurodegeneration, this compound has demonstrated the capacity to ameliorate disease progression by reducing protein misfolding and prion-like propagation .
1. Antiparasitic Activity
A pivotal study highlighted this compound's efficacy against Toxoplasma gondii. The research revealed that this compound not only inhibited the replication of the parasite in vitro but also significantly reduced the number of brain cysts in chronically infected mice. The effective concentration (EC50) was determined to be approximately 6 μM, indicating potent activity against both acute and chronic stages of infection .
2. Neurodegenerative Diseases
This compound's role in ALS was explored through various models. In vitro studies showed that this compound reduced ER overload and improved ribosomal folding. In vivo studies using C. elegans and zebrafish models demonstrated a notable delay in disease progression associated with ALS . These findings suggest that this compound could serve as a therapeutic agent targeting UPR pathways.
3. Metabolic Effects
Recent investigations into this compound's metabolic effects indicated its potential for weight management. In a study involving diet-induced obesity in rats, this compound administration resulted in an approximately 11% reduction in body weight over 25 days at a dosage of 5 mg/kg. Additionally, it significantly delayed gastric emptying and reduced caloric intake during the initial treatment phase . The compound also lowered plasma glucose and triglyceride levels, indicating potential benefits for metabolic health.
Summary of Biological Activities
The following table summarizes the key biological activities of this compound based on recent research:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
